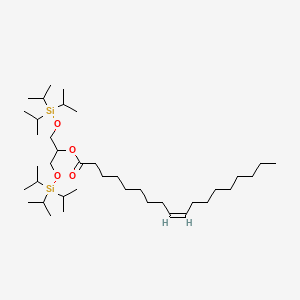
1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol is a synthetic compound that belongs to the class of glycerol derivatives. It is characterized by the presence of triisopropylsilyl groups at the 1 and 3 positions of the glycerol backbone and an oleoyl group at the 2 position. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol typically involves the protection of the hydroxyl groups of glycerol with triisopropylsilyl groups, followed by the esterification of the remaining hydroxyl group with oleic acid. The reaction conditions often include the use of silylating agents such as triisopropylsilyl chloride and a base like imidazole to facilitate the protection step. The esterification step may involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to promote the formation of the ester bond.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as column chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol can undergo various chemical reactions, including:
Oxidation: The oleoyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The oleoyl group can be reduced to form saturated derivatives.
Substitution: The triisopropylsilyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can be employed.
Substitution: Fluoride ions from reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the triisopropylsilyl groups.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated glycerol derivatives.
Substitution: Glycerol derivatives with different protective or functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol has several scientific research applications, including:
Chemistry: Used as a protected intermediate in the synthesis of complex molecules.
Biology: Employed in studies of lipid metabolism and signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of novel materials and surfactants.
Wirkmechanismus
The mechanism of action of 1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol involves its interaction with various molecular targets and pathways. The triisopropylsilyl groups provide steric protection, allowing the compound to participate in selective reactions without unwanted side reactions. The oleoyl group can interact with lipid membranes, influencing membrane fluidity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Tri-O-benzylglycerol: Another protected glycerol derivative with benzyl groups instead of triisopropylsilyl groups.
1,3-Di-O-acetyl-2-oleoylglycerol: A similar compound with acetyl groups instead of triisopropylsilyl groups.
Uniqueness
1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol is unique due to the presence of triisopropylsilyl groups, which provide steric protection and enhance the compound’s stability. This makes it particularly useful in synthetic chemistry and biological studies where selective reactions are required.
Eigenschaften
IUPAC Name |
1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl (Z)-octadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H80O4Si2/c1-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-39(40)43-38(30-41-44(32(2)3,33(4)5)34(6)7)31-42-45(35(8)9,36(10)11)37(12)13/h21-22,32-38H,14-20,23-31H2,1-13H3/b22-21- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLGUYRKBNBNIX-DQRAZIAOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO[Si](C(C)C)(C(C)C)C(C)C)CO[Si](C(C)C)(C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO[Si](C(C)C)(C(C)C)C(C)C)CO[Si](C(C)C)(C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H80O4Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














